N-(3-(1-(methylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Overview
Description
N-(3-(1-(methylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a synthetic compound known for its intricate chemical structure and potential applications across various scientific fields. It's characterized by its distinctive pyrazole core substituted with a nitrophenyl group and further functionalized with a methylsulfonyl group and a methanesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1-(methylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic synthesis. Key steps include the formation of the pyrazole ring through cyclization reactions, followed by selective nitration and sulfonation reactions to introduce the nitrophenyl and methylsulfonyl groups, respectively. The final step involves the coupling of the intermediate with methanesulfonamide under appropriate conditions to achieve the target compound.
Industrial Production Methods: In an industrial setting, the synthesis is optimized for large-scale production, involving efficient catalysis and high-yield reaction conditions. Process optimization might include the use of continuous flow reactors to control reaction times and temperatures precisely, ensuring consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3-(1-(methylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: : The nitrophenyl group can be susceptible to oxidative reactions, potentially forming nitro derivatives or oxides.
Reduction: : Reduction of the nitro group to an amino group under suitable conditions (e.g., hydrogenation using a palladium catalyst).
Substitution: : Nucleophilic aromatic substitution can occur, particularly at the nitrophenyl group, under strong nucleophilic conditions.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate or chromium trioxide.
Reducing agents such as hydrogen gas with palladium on carbon.
Nucleophiles like amines or hydroxide ions for substitution reactions.
Major Products Formed
Oxidation products: Various nitro and oxo derivatives.
Reduction products: Aminophenyl derivatives.
Substitution products: New compounds depending on the nucleophile used.
Scientific Research Applications
N-(3-(1-(methylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide finds applications in multiple fields:
Chemistry: : Used as a precursor or intermediate in organic synthesis and as a probe in reaction mechanism studies.
Biology: : Investigated for its potential as a biochemical probe in studying enzyme functions and interactions.
Medicine: : Explored for its pharmacological properties, particularly as an anti-inflammatory or anti-cancer agent.
Industry: : Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-(1-(methylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with molecular targets, which could include specific enzymes or receptors. The nitrophenyl and methylsulfonyl groups may play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
N-(3-(1-(methylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can be compared to other pyrazole derivatives:
Similar Compounds: : Compounds like N-(3-(1-(methylsulfonyl)-5-(2-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide or N-(3-(1-(methylsulfonyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide.
Uniqueness: : The positioning of the nitro group and the specific substituents on the pyrazole ring can significantly influence the compound's reactivity and biological activity, making it unique in its applications and effects.
There you go—everything you wanted to know about this intriguing compound. Anything else that piqued your curiosity?
Properties
IUPAC Name |
N-[3-[2-methylsulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O6S2/c1-28(24,25)19-14-7-3-5-12(9-14)16-11-17(20(18-16)29(2,26)27)13-6-4-8-15(10-13)21(22)23/h3-10,17,19H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZFUNSPWDBXGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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